N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide
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Overview
Description
N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by the presence of an imidazo[1,2-a]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another approach involves the use of Brønsted acidic ionic liquids as catalysts for the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidines .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. The use of recyclable catalysts and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and exhibit diverse biological activities.
Benzamides: Known for their therapeutic potential, especially in the treatment of psychiatric disorders.
Uniqueness
N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide stands out due to its unique combination of the imidazo[1,2-a]pyrimidine core and the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H13ClN4O |
---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide |
InChI |
InChI=1S/C19H13ClN4O/c20-15-9-7-13(8-10-15)16-17(24-12-4-11-21-19(24)22-16)23-18(25)14-5-2-1-3-6-14/h1-12H,(H,23,25) |
InChI Key |
AZUMXWSPPQNTHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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